Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
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Overview
Description
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a chemical compound with the molecular formula C14H16F4O2 and a molecular weight of 292.27 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a phenyl ring, which is further substituted with a tetrafluoroethoxy group and a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves several steps. One common synthetic route includes the reaction of cyclopentyl bromide with 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde in the presence of a base to form the corresponding alcohol . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the tetrafluoroethoxy group can be replaced with other substituents using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol can be compared with similar compounds such as:
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]ketone: This compound has a ketone group instead of a methanol group, leading to different chemical properties and reactivity.
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]amine: The presence of an amine group instead of a methanol group results in different biological activities and applications.
Cyclopentyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]carboxylic acid: This compound has a carboxylic acid group, which affects its acidity and reactivity in chemical reactions.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopentyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4O2/c15-13(16)14(17,18)20-11-7-3-6-10(8-11)12(19)9-4-1-2-5-9/h3,6-9,12-13,19H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWYHILZVZKDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)OC(C(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023188 |
Source
|
Record name | Cyclopentyl[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443325-97-0 |
Source
|
Record name | Cyclopentyl[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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